

A Technical Guide to the Crystal Structure of Bismuth Succinate Hydrates

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Compound of Interest

Compound Name: *BISMUTH SUCCINATE*

Cat. No.: *B578273*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of two novel **bismuth succinate** hydrates. The information is compiled for professionals in research and development who require detailed structural and methodological data.

Two novel **bismuth succinate** hydrates have been synthesized and characterized:

- $\{[\text{Bi}(\text{C}_4\text{H}_4\text{O}_4)_{1.5}(\text{H}_2\text{O})_2] \cdot \text{H}_2\text{O}\}_n$ (Compound 1)
- $\{[\text{Bi}_2(\text{C}_4\text{H}_4\text{O}_4)_2\text{O}(\text{H}_2\text{O})_2] \cdot \text{H}_2\text{O}\}_n$ (Compound 2)

The crystal structures of these compounds were determined using single-crystal X-ray diffraction. Further characterization was performed via IR and Raman spectroscopy, powder X-ray diffraction, and thermal analysis.^{[1][2]}

Crystal Structure and Quantitative Data

The analysis reveals that both compounds are coordination polymers. Compound 1 exhibits a two-dimensional layered structure, while Compound 2 has a three-dimensional framework.^[1]^[2] The succinate anions within these structures are fully deprotonated and adopt both trans and gauche conformations.^{[1][2]}

In these structures, the Bi^{3+} cations are coordinated by oxygen atoms from the carboxylate groups of the succinate anions and from water ligands. In Compound 1, the BiO_9 coordination

polyhedra are linked in edge-sharing pairs, which are then connected by bridging succinate ligands to form layers.[1][2] Compound 2 contains two different types of bismuth coordination polyhedra, BiO_9 and BiO_7 , which are connected by edges to form infinite ribbons. These ribbons, along with bridging succinate ligands, create a three-dimensional polymeric structure. [1][2]

A summary of the crystallographic data is presented below.

Table 1: Crystal Data and Structure Refinement for **Bismuth Succinate** Hydrates

Parameter	Compound 1	Compound 2
Chemical Formula	$\text{C}_6\text{H}_{12}\text{BiO}_{11}$	$\text{C}_8\text{H}_{12}\text{Bi}_2\text{O}_{13}$
Formula Weight	529.12	802.12
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1/c$	$P2_1/c$
a (Å)	10.138(2)	10.373(3)
b (Å)	18.003(4)	10.511(3)
c (Å)	7.917(2)	16.037(5)
α (°)	90	90
β (°)	109.91(3)	103.49(3)
γ (°)	90	90
Volume (Å ³)	1357.7(5)	1700.4(9)
Z	4	4
Density (calculated) (g/cm ³)	2.589	3.131
Absorption Coefficient (mm ⁻¹)	16.711	24.116
F(000)	968	1448

Table 2: Selected Bond Lengths (Å) for **Bismuth Succinate** Hydrates

Bond	Compound 1	Bond	Compound 2
Bi-O1	2.529(6)	Bi1-O1	2.610(5)
Bi-O2	2.768(6)	Bi1-O2	2.809(5)
Bi-O3	2.361(6)	Bi1-O3	2.399(5)
Bi-O4	2.502(6)	Bi1-O4	2.457(5)
Bi-O5	2.518(6)	Bi1-O5	2.607(5)
Bi-O6	2.730(6)	Bi1-O6	2.678(5)
Bi-O(water)	2.441(6)	Bi1-O(water)	2.435(5)
Bi-O(water)	2.464(6)	Bi2-O7	2.235(5)
Bi2-O8	2.465(5)		
Bi2-O(oxo)	2.155(4)		
Bi2-O(water)	2.427(5)		

Experimental Protocols

Synthesis of **Bismuth Succinate** Hydrates:

The synthesis of both compounds was achieved through the reaction of bismuth(III) nitrate pentahydrate with succinic acid in an aqueous solution.

- For Compound 1: A solution of succinic acid was added to a solution of bismuth(III) nitrate pentahydrate. The resulting mixture was stirred and heated. The precipitate was then filtered, washed, and dried.
- For Compound 2: The synthesis is similar to that of Compound 1, with variations in the molar ratios of the reactants and reaction conditions.

Single-Crystal X-ray Diffraction:

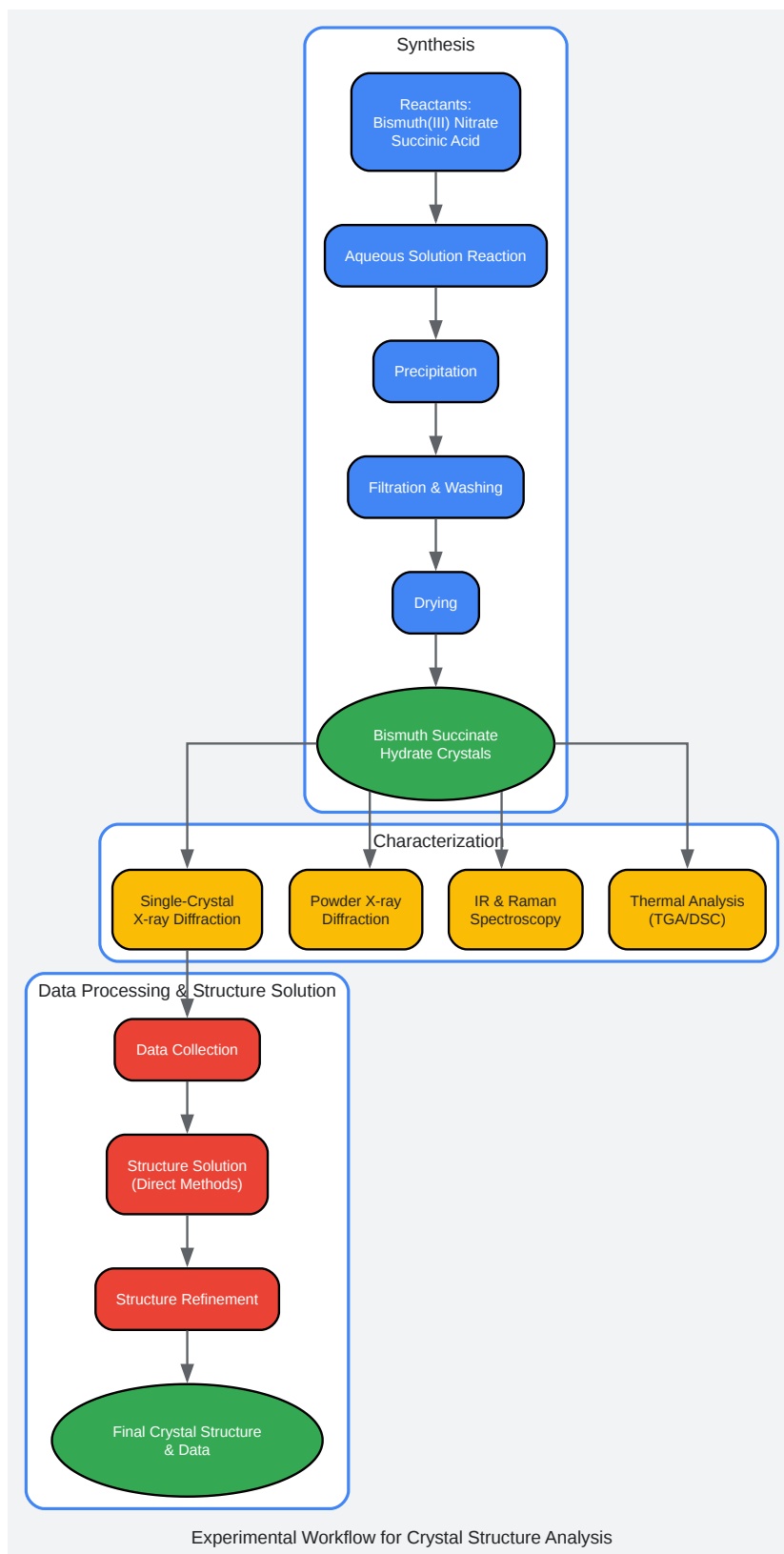
Data for single crystals of both compounds were collected on an automated diffractometer with graphite-monochromated Mo K α radiation. The structures were solved by direct methods and

refined by full-matrix least-squares on F^2 .

Thermal Analysis:

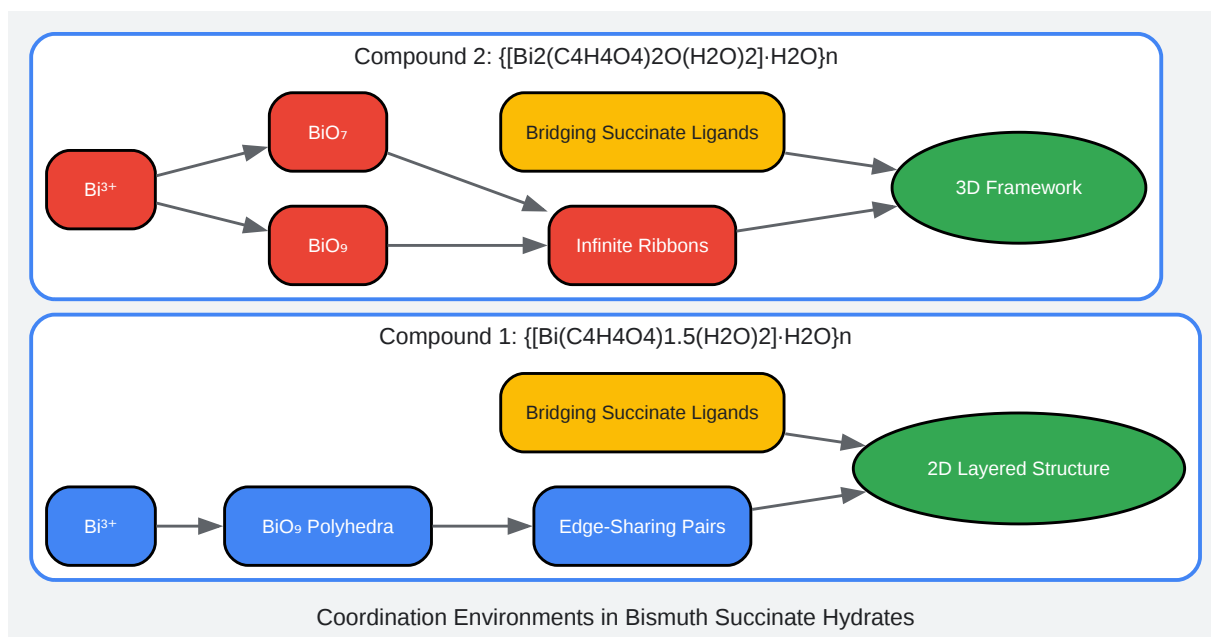
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) were performed to study the thermal decomposition of the compounds. The analyses were carried out in an air atmosphere with a constant heating rate.

Visualizations



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Caption: Experimental Workflow for Synthesis and Analysis.



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Caption: **Bismuth Succinate** Hydrate Coordination Polymers.

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References

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